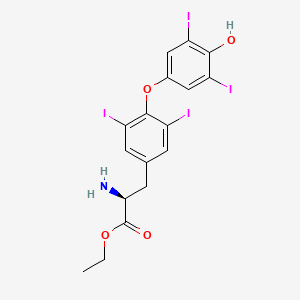
Thyroxine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyroxine Ethyl Ester is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. Thyroxine, also known as tetraiodothyronine, plays a crucial role in regulating metabolism, growth, and development in humans. This compound is often used in scientific research due to its stability and ease of handling compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: Thyroxine Ethyl Ester can be synthesized through the esterification of thyroxine. The process involves dissolving thyroxine in ethanol and adding hydrochloric acid to catalyze the reaction. The mixture is then heated, and the solvent is slowly evaporated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality .
化学反応の分析
Types of Reactions: Thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated products.
Substitution: Halogen substitution reactions can occur, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like iodine monochloride.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .
科学的研究の応用
Thyroxine Ethyl Ester is widely used in scientific research due to its stability and ease of handling. Some of its applications include:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thyroxine and its derivatives.
Biology: It serves as a tool to study thyroid hormone metabolism and its effects on cellular processes.
Medicine: Research on this compound helps in understanding thyroid hormone replacement therapies and their pharmacokinetics.
Industry: It is used in the development of diagnostic assays for thyroid function testing.
作用機序
Thyroxine Ethyl Ester exerts its effects by mimicking the action of thyroxine. It binds to thyroid hormone receptors in the nucleus of target cells, leading to the activation of gene transcription. This results in the modulation of various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .
類似化合物との比較
Levothyroxine: A synthetic form of thyroxine used in thyroid hormone replacement therapy.
Liothyronine: A synthetic form of triiodothyronine, another thyroid hormone.
Diiodothyronine: A metabolite of thyroxine with distinct biological activities.
Comparison: Thyroxine Ethyl Ester is unique due to its esterified form, which provides greater stability and ease of handling compared to thyroxine. Unlike Levothyroxine and Liothyronine, which are commonly used in clinical settings, this compound is primarily used in research applications .
特性
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGNEFHGVQOPA-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15I4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708672 |
Source


|
| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76353-71-4 |
Source


|
| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary effect of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) investigated in the provided research?
A1: The primary focus of the research is exploring the lipid-lowering effect of D,L-α-Methyl this compound (CG-635) [, ]. This suggests the compound might play a role in managing lipid levels, potentially offering therapeutic benefits for conditions like hyperlipidemia.
Q2: Besides its lipid-lowering effect, what other aspects of D,L-α-Methyl this compound (CG-635) are studied in the research?
A2: The research also investigates the influence of D,L-α-Methyl this compound (CG-635) on basal metabolic rate, heart, and thyroid gland [, ]. This implies that the compound's effects are not limited to lipid metabolism and could have broader physiological implications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

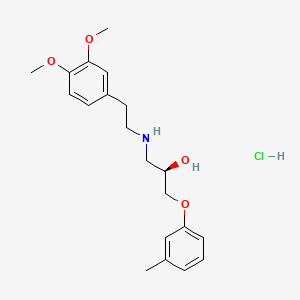
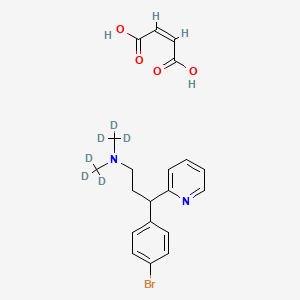
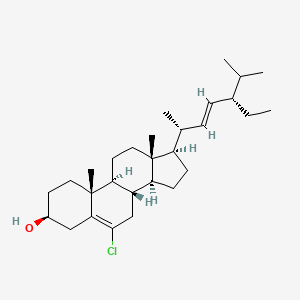
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
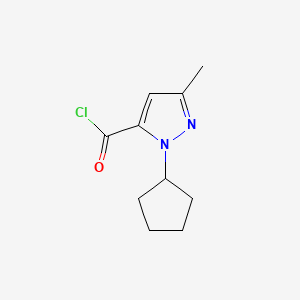
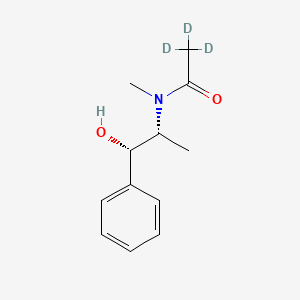
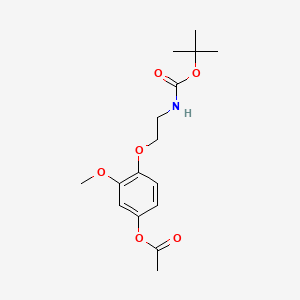
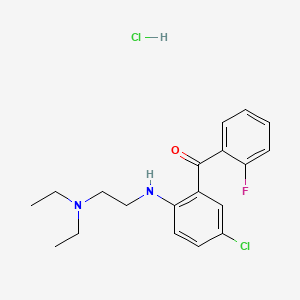
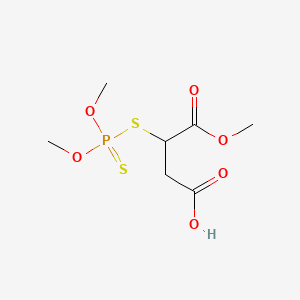
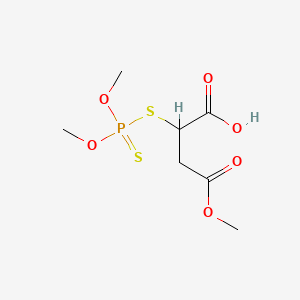
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
